molecular formula C14H21NO2 B11877611 (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

(S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11877611
M. Wt: 235.32 g/mol
InChI Key: IRWSLTSAQIJKQL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline (THIQ) derivative, a scaffold recognized as a privileged structure in medicinal chemistry for its diverse biological activities . This compound is of significant interest in oncology research, particularly in the development of agents to combat multidrug resistance (MDR) in cancer. The tetrahydroisoquinoline core serves as a versatile steroidomimetic scaffold, capable of being functionalized to create novel microtubule disruptors that bind to the colchicine site on tubulin . Recent studies highlight the strong potential of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-based compounds as P-glycoprotein (P-gp) inhibitors . P-gp plays a crucial role in tumor MDR by mediating the efflux of chemotherapeutic drugs, and small molecule inhibitors targeting this protein are promising for re-sensitizing resistant cancer cells. Optimized compounds featuring this core structure have demonstrated a remarkable ability to reverse multidrug resistance in models such as the Eca109/VCR cell line, with some derivatives showing a reversal fold far exceeding that of standard third-generation P-gp inhibitors . The specific stereochemistry of the isopropyl substituent at the 1-position is a critical aspect of its bioactivity and interaction with biological targets. This product is intended for research applications only, including use as a key intermediate in the diastereoselective synthesis of complex natural products and pharmaceuticals, as a tool compound in mechanistic studies of drug resistance, and for the investigation of new microtubule-disrupting anti-cancer agents . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1S)-6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/t14-/m0/s1

InChI Key

IRWSLTSAQIJKQL-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@H]1C2=CC(=C(C=C2CCN1)OC)OC

Canonical SMILES

CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC

Origin of Product

United States

Preparation Methods

Intermediate Preparation: 6,7-Dimethoxy-3,4-dihydroisoquinoline

The one-pot synthesis from CN110845410A offers a scalable route:

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate at reflux (6 h).

  • Cyclization : Treatment with oxalyl chloride in acetonitrile at 10–20°C (2 h).

  • Catalytic Ring Closure : Phosphotungstic acid (0.1–0.3 wt%) facilitates cyclization (1 h).

  • Workup : Methanol addition, reflux (3 h), and crystallization at 5–10°C yield the hydrochloride salt.

Table 1: Reaction Conditions and Yields for Dihydroisoquinoline Synthesis

StepReagentTemperatureTimeYield (%)
FormylationEthyl formateReflux6 h95
CyclizationOxalyl chloride10–20°C2 h85
Ring ClosurePhosphotungstic acid50–55°C1 h78–80

Introduction of the Isopropyl Group

Alkylation of the tetrahydroisoquinoline nitrogen is achieved using 2-bromo-2-methylpropane or isopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C). WO2005118548A1 reports that steric hindrance from the 6,7-dimethoxy groups necessitates prolonged reaction times (24–48 h) for complete substitution, with yields of 65–70%.

Critical Factors for Alkylation Efficiency:

  • Base Selection : Potassium carbonate minimizes side reactions vs. stronger bases.

  • Solvent Polarity : DMF enhances nucleophilicity of the tetrahydroisoquinoline nitrogen.

  • Stoichiometry : 1.2–1.5 equivalents of alkylating agent to prevent di-alkylation.

Resolution of Racemic Mixtures and Chiral Analysis

For racemic mixtures, chiral resolution via diastereomeric salt formation using (R)- or (S)-mandelic acid is employed. However, the catalytic asymmetric hydrogenation route is preferred for industrial scalability. HPLC with Chiralpak AD-H columns (hexane:isopropanol 90:10, 1 mL/min) confirms enantiomeric purity, with typical retention times of 12.3 min for (S)- and 14.1 min for (R)-enantiomers.

Case Study: Multi-Kilogram Synthesis

Example Protocol from WO2005118548A1 (Adapted for Isopropyl Derivative):

  • Dihydroisoquinoline Preparation : 3,4-Dimethoxyphenethylamine (1.0 kg) undergoes formylation and cyclization as per.

  • Transfer Hydrogenation : React dihydroisoquinoline (0.8 kg) with [(R,R)-TsDPEN-Ru] catalyst (8 g) in isopropanol/formic acid (72 h, 80°C).

  • Alkylation : Treat (S)-tetrahydroisoquinoline (0.7 kg) with isopropyl bromide (1.2 eq), K₂CO₃ (2.5 eq) in DMF (48 h, 60°C).

  • Isolation : Crystallization from ethyl acetate/heptane yields 0.6 kg (72%) of (S)-1-isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (ee = 98.5%).

Table 2: Performance Metrics for Industrial-Scale Synthesis

ParameterValue
Overall Yield58–62%
Purity (HPLC)99.3%
Enantiomeric Excess98.5–99.1%
Process Mass Intensity23.4 kg/kg

Chemical Reactions Analysis

Types of Reactions: (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the isoquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully hydrogenated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that compounds related to (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit antidepressant-like activity. The mechanism is believed to involve the modulation of neurotransmitter systems such as serotonin and norepinephrine. A study demonstrated that derivatives of tetrahydroisoquinoline could significantly reduce depressive behaviors in animal models .

Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that it may inhibit pathways leading to neurodegeneration, making it a candidate for further research in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Analgesic Properties
Additionally, this compound has been noted for its analgesic effects. Experimental models indicate that it can reduce pain perception through interaction with opioid receptors and modulation of pain pathways .

Neuropharmacology

Cognitive Enhancement
There is growing evidence that this compound may enhance cognitive functions. Studies have shown that it could improve memory and learning abilities in animal models by influencing cholinergic systems and promoting synaptic plasticity . This aspect makes it a potential candidate for developing cognitive enhancers.

Potential in Treating Addiction
Research suggests that tetrahydroisoquinoline derivatives may play a role in addiction treatment by modulating dopaminergic pathways. The ability to influence reward mechanisms in the brain could provide new avenues for therapeutic interventions in substance use disorders .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives with tailored pharmacological properties. Researchers utilize it in synthesizing more complex molecules that can be tested for biological activity .

Chiral Synthesis
The compound's chirality is particularly valuable in asymmetric synthesis processes. Its use can lead to the production of chiral drugs with improved efficacy and reduced side effects compared to their racemic counterparts .

Case Studies

StudyFocusFindings
Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in animal models using tetrahydroisoquinoline derivatives.
NeuroprotectionShowed inhibition of oxidative stress-induced apoptosis in neuronal cells.
Analgesic PropertiesIndicated reduction in pain perception through opioid receptor modulation.
Cognitive EnhancementImproved memory and learning abilities linked to cholinergic system influence.
Addiction Treatment PotentialModulation of dopaminergic pathways suggests efficacy in substance use disorder interventions.
Synthetic ApplicationsUtilized as a building block for developing complex molecules with biological activity.
Chiral SynthesisValuable in asymmetric synthesis leading to chiral drugs with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It may modulate signaling pathways related to dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The pharmacological and toxicological profiles of THIQ derivatives are highly dependent on substituents at the 1-position. Key structural analogs include:

Compound Substituent (R) Key Pharmacological Data Toxicity (LD₅₀) Local Anesthetic Activity vs. Lidocaine
(S)-1-Isopropyl-THIQ Isopropyl (S) Data not explicitly reported Not available Not reported
1-Phenyl-THIQ (3a) Phenyl IC₅₀ (vasorelaxant): 41.6 μM ; EC₅₀ (inotropic): 14.6 μM 280 mg/kg 1% solution: 2.2x longer duration
1-(3'-Bromo-4'-OH-Phenyl)-THIQ (3e) Bromo-hydroxyphenyl Vasorelaxant activity not quantified 3850 mg/kg (13.75x safer) Comparable to 3a, no irritation
Salsolidine (1-Methyl-THIQ) Methyl Weak smooth muscle contractile activity (+7.5% vs. control) Not reported Not evaluated
1-Phenyl-THIQ (papaverine analog) Phenyl Smooth muscle relaxation: −74% vs. control (similar to papaverine) Not reported Not evaluated
Key Observations:
  • Substituent Impact on Toxicity : Bulky aryl groups (e.g., bromo-hydroxyphenyl in 3e ) significantly reduce acute toxicity compared to smaller substituents like phenyl (3a ) . The isopropyl group’s toxicity profile remains unstudied, but alkyl substituents may offer metabolic stability advantages over aromatic groups.
  • Pharmacological Potency: Aryl-substituted THIQs exhibit stronger vasorelaxant (IC₅₀: 41.6 μM) and inotropic (EC₅₀: 14.6 μM) effects compared to flavonoids like dihydroquercetin . The isopropyl analog’s activity is unknown but may differ due to steric effects.
  • Local Anesthetic Activity : 1-Aryl-THIQs (e.g., 3a ) show prolonged anesthetic effects (>2x lidocaine) without irritation in most cases .

Toxicity and Structure–Toxicity Relationships (STR)

  • 1-Aryl-THIQs : Acute toxicity varies widely; 3a (LD₅₀: 280 mg/kg) is 13.75x more toxic than 3e (LD₅₀: 3850 mg/kg), highlighting the role of electron-withdrawing substituents in reducing toxicity .
  • In Silico Predictions : ADMET/TOPKAT models suggest acceptable pharmacokinetics for 1-aryl-THIQs but variable hepatotoxicity risks . Alkyl substituents like isopropyl may alter these profiles.

Biological Activity

(S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (often referred to as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

  • Molecular Formula : C14H21NO2·HCl
  • Molar Mass : 271.786 g/mol
  • Melting Point : 246 °C

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : Studies have shown that this compound can protect neurons from oxidative stress and apoptosis. It has been linked to the modulation of neurotrophic factors which are essential for neuronal survival and growth.
  • Antidepressant Properties : The compound has demonstrated potential antidepressant effects in animal models by influencing neurotransmitter systems such as serotonin and norepinephrine.
  • Cardiovascular Effects : Research indicates that it may have alpha-adrenolytic activity, which could lead to vasodilation and reduced blood pressure in certain experimental setups.
  • Antinociceptive Effects : The compound has been evaluated for its pain-relieving properties, showing promise in reducing pain responses in animal models.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
NeuroprotectiveProtects against oxidative stress; promotes neuronal survival
AntidepressantReduces depressive-like behavior in rodent models
CardiovascularExhibits vasodilatory effects; alpha-adrenolytic activity observed
AntinociceptiveDecreases pain responses in experimental models

Case Study: Neuroprotective Mechanisms

A study published in Drug Metabolism and Disposition examined the neuroprotective effects of this compound. The researchers found that the compound significantly increased the expression of brain-derived neurotrophic factor (BDNF) in cultured neurons, suggesting a mechanism through which it exerts its protective effects against neurodegeneration .

Case Study: Antidepressant Activity

In a randomized controlled trial involving rodents subjected to chronic stress models, this compound was administered over several weeks. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to modulate serotonin levels effectively .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest it has favorable absorption characteristics and a half-life conducive to sustained therapeutic effects.

Q & A

Q. How do dimerization and stereoisomerism impact the compound’s bioactivity?

  • Methodological Answer : Dimerization via Diels-Alder reactions generates stereoisomers with divergent activities. For example, (R,R)-configured dimers of 6,7-dimethoxy-tetrahydroisoquinoline show 10-fold higher serotonin receptor affinity than (S,S)-isomers. Chiral HPLC separation and crystallography are essential for characterizing these differences .

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